molecular formula C16H17ClN4O3S B2688598 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442865-03-4

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2688598
CAS RN: 442865-03-4
M. Wt: 380.85
InChI Key: SDXJHORBVQZPEQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine derivatives. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Cardiovascular Activity

Research on purine derivatives, such as the study by Chłoń-Rzepa et al. (2004), has demonstrated the cardiovascular benefits of these compounds. They synthesized various 8-alkylamino substituted derivatives of a related purine dione and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity, finding significant prophylactic antiarrhythmic activity in certain analogues Chłoń-Rzepa et al., 2004.

Neuropharmacological Potential

Another application area is in the development of neuropharmacological agents. For instance, Chłoń-Rzepa et al. (2013) designed a series of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with implications for treating psychotropic conditions. This demonstrates the compound's utility in exploring new treatments for mental health disorders Chłoń-Rzepa et al., 2013.

Synthesis and Chemical Properties

On the synthetic side, studies like that by Kini et al. (1987) on the synthesis of 7-methyl-8-oxoguanosine show the versatility of purine derivatives in chemical synthesis, offering pathways to new nucleoside analogues that could be beneficial in various fields, including medicinal chemistry and drug design Kini et al., 1987.

Molecular Complexes and Coordination Chemistry

Shaker's (2011) research on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with metals demonstrates the compound's potential applications in coordination chemistry, which could lead to advances in materials science, catalysis, and the development of new metal-organic frameworks Shaker, 2011.

Mechanism of Action

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-8-4-7-22)9-10-5-2-3-6-11(10)17/h2-3,5-6,22H,4,7-9H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXJHORBVQZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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